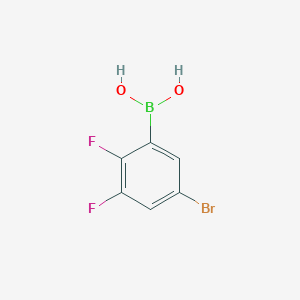

5-Bromo-2,3-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJVJEUQKZBXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-difluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[3] Phenylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, become exceptionally powerful when functionalized with fluorine.

This guide provides a comprehensive technical overview of 5-Bromo-2,3-difluorophenylboronic acid, a trifunctional reagent poised for significant utility in synthetic chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific isomer is not prominently listed in major chemical databases, indicating its status as a niche or novel research chemical, its structural analogue, 2,3-Difluorophenylboronic acid (CAS: 121219-16-7) , is well-documented.[4][5] This guide will delineate the compound's profile, plausible synthetic routes, its critical role in Suzuki-Miyaura coupling, and detailed, field-tested experimental protocols for its application.

Compound Profile & Physicochemical Properties

The properties of this compound can be reliably predicted based on its structure and data from analogous compounds. The presence of two adjacent fluorine atoms and a bromine atom creates a unique electronic and steric environment, making it a valuable building block for complex molecular architectures.

| Property | Value | Source/Method |

| CAS Number | Not Widely Indexed | - |

| Reference CAS | 121219-16-7 (for 2,3-Difluorophenylboronic acid) | [4][5] |

| Molecular Formula | C₆H₄BBrF₂O₂ | Calculated |

| Molecular Weight | 236.81 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline powder | Inferred from similar compounds[5] |

| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | Inferred from reaction protocols |

Synthetic Pathway: A Mechanistic Approach

The synthesis of fluorinated phenylboronic acids typically proceeds through the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.[6] The most common and robust methods involve ortho-lithiation or Grignard reagent formation.

A highly plausible route to this compound starts from 1-bromo-2,3-difluorobenzene. The key challenge is achieving regioselective borylation. Directed ortho-metalation is a powerful strategy. However, a more direct, though potentially less selective, approach involves halogen-metal exchange. A more reliable method would start from a precursor like 1,4-dibromo-2,3-difluorobenzene, allowing for selective lithiation.

A logical and experimentally validated approach for analogous compounds involves the lithiation of a suitable precursor at low temperatures.[5][7]

Proposed Synthetic Protocol via Lithiation

This protocol is adapted from established procedures for the synthesis of 5-bromo-2-fluorophenylboronic acid.[5][7]

-

Precursor Selection: The ideal starting material is 1,4-dibromo-2,3-difluorobenzene. The bromine at the 4-position is more sterically accessible and electronically favorable for lithium-halogen exchange compared to the bromine at the 1-position, which is flanked by two fluorine atoms.

-

Lithiation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi will selectively perform a lithium-halogen exchange with the more reactive bromine atom.

-

Borylation: In a separate flask, cool a solution of triisopropyl borate or trimethyl borate in anhydrous THF to -78 °C. Transfer the freshly prepared aryllithium species via cannula into the cold borate solution. Maintaining the low temperature is critical to prevent side reactions.

-

Hydrolysis (Workup): After allowing the reaction to slowly warm to room temperature, the resulting boronate ester is hydrolyzed. This is achieved by quenching the reaction with an aqueous acid, such as hydrochloric acid (HCl), which protonates the boronate ester to yield the final boronic acid product.

-

Purification: The crude product is then isolated by extraction and can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide.

Materials & Reagents

-

This compound (1.2 equiv.)

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/block

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen-free environment, which is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Solvent Addition: Degas the solvent mixture (e.g., 10 mL of 1,4-Dioxane and 2.5 mL of water) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that higher temperatures facilitate the oxidative addition and reductive elimination steps, increasing the reaction rate.

-

Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines can be established from data on similar compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. [5]Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. Storing under an inert atmosphere is recommended for long-term stability.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for synthetic chemists. Its trifunctional nature—a nucleophilic boronic acid, a reactive bromine handle, and the property-enhancing difluoro substitution pattern—provides a powerful tool for constructing complex molecules. By understanding its synthesis, the mechanism of its application in Suzuki-Miyaura coupling, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this reagent to accelerate innovation in drug discovery and materials science.

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenylboronic acid ≥95%.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Ningbo Inno Pharmchem Co., Ltd. (2025, August 29). The Chemistry of Fluorinated Boronic Acids in Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- ChemicalBook. (n.d.). 5-Bromo-2-fluorophenol synthesis.

- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Advanced ChemBlocks. (2025, December 31). (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenylboronic acid ≥95%.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2,3-DIFLUOROPYRIDINE.

- Boron Molecular. (n.d.). Buy 2-Bromo-5-fluorophenylboronic acid.

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Jinan Future chemical Co.,Ltd. (n.d.). 2 3-Difluorophenylboronic acid CAS:121219-16-7. Retrieved from Jinan Future chemical Co.,Ltd website.

- BLD Pharm. (n.d.). 89402-44-8|5-Bromo-2,3-difluoropyridine.

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. 5-Bromo-2-fluoro-3-pyridylboronic acid CAS#: 501435-91-2 [amp.chemicalbook.com]

- 3. 2,3-Difluorophenylboronic acid = 95 121219-16-7 [sigmaaldrich.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 72518-16-2|3-Bromo-2-fluoro-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3,5-difluorophenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 7. (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid 95% | AChemBlock [achemblock.com]

5-Bromo-2,3-difluorophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2,3-difluorophenylboronic acid: Synthesis, Properties, and Application in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized halogenated arylboronic acid with significant potential in medicinal chemistry and materials science. While not a commonly cataloged reagent, its unique substitution pattern—featuring vicinal fluorine atoms and a bromine handle—makes it a highly valuable building block for introducing complex fluorinated moieties into target molecules. This document outlines the compound's core physicochemical properties, proposes a robust synthetic pathway, and details its primary application in palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles and adapted from proven protocols for analogous structures, providing researchers with a reliable framework for its synthesis and use.

Core Physicochemical Properties and Rationale for Use

This compound is a trifunctional reagent designed for precision and versatility in organic synthesis. The boronic acid group serves as the reactive site for cross-coupling, the bromine atom offers a secondary handle for sequential functionalization, and the vicinal difluoro motif imparts unique electronic properties to the aromatic ring.

Quantitative Data Summary

The fundamental properties of this compound are calculated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₆H₄BBrF₂O₂ |

| Molecular Weight | 236.81 g/mol |

| Exact Mass | 235.9409 g/mol |

| Elemental Composition | C: 30.43%, H: 1.70%, B: 4.57%, Br: 33.74%, F: 16.04%, O: 13.51% |

| SMILES | OB(O)c1cc(Br)ccc1F(F) |

| InChI Key | (Predicted) YZJFLJPHZJGRSL-UHFFFAOYSA-N |

Rationale in Drug Discovery

The strategic placement of substituents in this compound is deliberate. The inclusion of fluorine atoms is a cornerstone strategy in modern medicinal chemistry, known to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[1] The 2,3-difluoro arrangement, in particular, creates a strong dipole moment and can influence the conformation of the parent molecule, potentially locking it into a bioactive shape.

The bromine atom at the 5-position provides a crucial secondary point of diversification. It is an excellent leaving group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential introduction of additional molecular complexity. This "dual-handle" nature makes the reagent exceptionally efficient for building diverse compound libraries in drug discovery campaigns, particularly for programs targeting complex biological targets.[2]

Proposed Synthetic Pathway

The synthesis of arylboronic acids is a well-established field. The most reliable and widely practiced method involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is a proposed, robust pathway for the synthesis of this compound from the commercially available precursor, 1,2,3-trifluorobenzene.

Synthetic Workflow Diagram

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2,3-difluorophenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional value. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2,3-difluorophenylboronic acid is a quintessential example of a high-value building block. Its trifunctional nature—a boronic acid for palladium-catalyzed cross-coupling, a bromine atom for subsequent functionalization, and a difluoro-aromatic core for modulating electronic and pharmacokinetic properties—makes it an indispensable tool for the synthesis of complex molecules.[1][2]

This guide provides an in-depth exploration of the prevalent and reliable synthetic pathway to this key intermediate, starting from 1-bromo-2,3-difluorobenzene. We will dissect the causality behind each experimental step, offering field-proven insights to ensure reproducibility and success.

I. The Synthetic Blueprint: From Halogenated Benzene to Boronic Acid

The most robust and widely adopted method for the synthesis of this compound from 1-bromo-2,3-difluorobenzene is a two-stage process involving a cryogenic organometallic intermediate. The overall transformation hinges on a regioselective lithium-halogen exchange followed by electrophilic trapping with a borate ester.

Caption: High-level overview of the synthesis pathway.

II. Mechanistic Deep Dive & Rationale for Experimental Choices

A thorough understanding of the underlying mechanism is paramount for troubleshooting and optimization. This synthesis is a classic example of organometallic chemistry where precise control of reaction parameters is non-negotiable.

A. Stage 1: Regioselective Generation of the Aryllithium Intermediate

The cornerstone of this synthesis is the clean and efficient formation of the 2,3-difluoro-5-bromophenyllithium intermediate.

-

Choice of Reagent: n-Butyllithium (n-BuLi) The carbon-bromine bond in the starting material is the most reactive site for lithium-halogen exchange.[3] n-Butyllithium is an exceptionally strong, non-nucleophilic base, making it the reagent of choice for this transformation.[3] It rapidly and cleanly swaps the bromine atom for lithium, forming the desired organolithium species.

-

The Criticality of Cryogenic Conditions (-78 °C) This reaction is performed at -78 °C (a dry ice/acetone bath) for two primary reasons. First, the aryllithium intermediate is highly reactive and thermally unstable; low temperatures prevent its decomposition. Second, these conditions suppress potential side reactions, such as the deprotonation of the aromatic ring, ensuring high regioselectivity.[3][4][5]

-

Solvent System: Anhydrous Aprotic Ethers Organolithium reagents react violently with protic sources, including water.[6] Therefore, the reaction must be conducted under strictly anhydrous conditions in an inert, aprotic solvent. Tetrahydrofuran (THF) is ideal as it effectively solvates the lithium cation, maintaining the reactivity of the organometallic species.[7]

Caption: The formation of the key aryllithium intermediate.

B. Stage 2: Electrophilic Quench with a Borate Ester

Once formed, the nucleophilic aryllithium is immediately trapped with an electrophilic boron source.

-

Boron Source: Trialkyl Borates Triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃) are excellent electrophiles for this purpose.[4][7] The boron atom is electron-deficient and readily attacked by the carbanion of the aryllithium species.

-

Formation of the Boronate "Ate" Complex The nucleophilic attack results in the formation of a tetracoordinate boron species, commonly referred to as a boronate "ate" complex.[5][8] This intermediate is stable at low temperatures but is the direct precursor to the desired product.

C. Stage 3: Hydrolysis to the Final Product

The final step is the liberation of the boronic acid from its ester precursor.

-

Acidic Workup The reaction is carefully quenched with an aqueous acid solution (e.g., hydrochloric acid or saturated ammonium chloride).[4][9] This protonates the oxygen atoms, leading to the hydrolysis of the boronate ester and the formation of the final, stable this compound, which often precipitates from the solution as a solid.

III. Field-Validated Experimental Protocol

This protocol represents a robust procedure adapted from established methodologies.[3][4][7][9] Adherence to safety precautions is critical.

A. Critical Safety Precautions

-

n-Butyllithium: Highly flammable, pyrophoric (ignites spontaneously in air), and corrosive.[6] It must be handled under an inert atmosphere (Argon or Nitrogen) at all times using proper syringe techniques.

-

Anhydrous Solvents: THF is highly flammable. All glassware must be flame-dried or oven-dried immediately before use to remove all traces of water.

-

Halogenated Aromatics: 1-bromo-2,3-difluorobenzene is an irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

B. Materials & Equipment

| Reagent/Material | M.W. | Amount | Moles | Equivalents |

| 1-Bromo-2,3-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.8 mL | 57.0 mmol | 1.1 |

| Triisopropyl Borate | 188.08 | 13.2 mL | 57.0 mmol | 1.1 |

| 2M Hydrochloric Acid | - | ~50 mL | - | - |

| Diethyl Ether / Ethyl Acetate | - | As needed | - | - |

| Brine (Saturated NaCl) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Equipment: 3-neck round-bottom flask, Schlenk line or inert gas manifold, dropping funnel, magnetic stirrer, low-temperature thermometer, dry ice/acetone bath, syringes, and needles.

C. Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble and flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and a rubber septum under a stream of Argon or Nitrogen.

-

Initial Charging: Add 1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol) to the flask, followed by anhydrous THF (100 mL) via syringe.

-

Cryogenic Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (22.8 mL of 2.5 M solution, 57.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Aging: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: In a single portion, add triisopropyl borate (13.2 mL, 57.0 mmol) via syringe. A precipitate may form.

-

Warming: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl (~50 mL) until the pH is acidic (~pH 2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford this compound as a white to off-white solid. A typical yield for this type of reaction is in the range of 70-90%.[4][11]

Caption: Detailed experimental workflow for the synthesis.

IV. Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[12][13] This palladium-catalyzed reaction is one of the most powerful C-C bond-forming methods in modern organic synthesis.[14][15] The boronic acid can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to construct complex biaryl structures, which are common motifs in pharmaceuticals.[16][17] The bromine atom on the product remains available for further diversification, enabling a modular approach to library synthesis.

V. Conclusion

The synthesis of this compound via lithiation-borylation of 1-bromo-2,3-difluorobenzene is a highly effective and scalable process. Success is contingent upon a disciplined approach to experimental execution, particularly the strict maintenance of anhydrous, anaerobic, and cryogenic conditions. By understanding the mechanistic principles and adhering to the validated protocol outlined herein, researchers can reliably produce this versatile and valuable building block for application in drug discovery and advanced materials development.

References

-

Transmetallations between aryltrialkyltins and borane: synthesis of arylboronic acids and organotin hydrides. CONICET Digital. [Link]

-

Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics - ACS Publications. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Some Studies on the Preparation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. ACS Publications. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Lithiation—Borylation Methodology. University of Bristol Research Portal. [Link]

-

SAFETY DATA SHEET - 1-Bromo-2,5-difluorobenzene. Fisher Scientific. [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. CoLab. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Benchchem [benchchem.com]

- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthetic applications of arylboronic acid via an aryl radical transfer pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,3-difluorophenylboronic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,3-difluorophenylboronic acid (C₆H₄BBrF₂O₂), a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound is a trifunctional aromatic compound, the utility of which stems from its unique substitution pattern. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine and bromine substituents significantly modulate the electronic properties of the phenyl ring, influencing reactivity and providing sites for further functionalization. Accurate and unambiguous spectroscopic characterization is therefore paramount to ensure the purity and structural integrity of this reagent, which directly impacts the outcomes of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach to Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Predicted NMR Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| ¹H NMR | ||

| H-4 | 7.2 - 7.5 | ddd, ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 1-2 |

| H-6 | 7.6 - 7.9 | ddd, ³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3, ⁵J(H-F) ≈ 1-2 |

| B(OH)₂ | 8.0 - 8.5 (broad singlet) | s (br) |

| ¹³C NMR | ||

| C-1 (C-B) | 125 - 135 (broad) | d, ¹J(C-F) ≈ 15-25 |

| C-2 (C-F) | 150 - 160 | dd, ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-25 |

| C-3 (C-F) | 145 - 155 | dd, ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-25 |

| C-4 | 120 - 130 | d, ²J(C-F) ≈ 20-30 |

| C-5 (C-Br) | 115 - 125 | t, ³J(C-F) ≈ 3-5 |

| C-6 | 130 - 140 | d, ²J(C-F) ≈ 5-15 |

| ¹⁹F NMR | ||

| F-2 | -130 to -140 | d, ³J(F-F) ≈ 18-22 |

| F-3 | -140 to -150 | d, ³J(F-F) ≈ 18-22 |

| ¹¹B NMR | ||

| B(OH)₂ | 28 - 32 (broad) | s (br) |

Causality Behind Spectral Features

-

¹H NMR: The two aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (⁴J, meta coupling) and with the two adjacent fluorine atoms (³J and ⁴J or ⁵J). The boronic acid protons are typically broad and may exchange with residual water in the solvent, affecting their chemical shift and appearance.[1]

-

¹³C NMR: The carbon signals are influenced by the attached atoms and their neighbors. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)).[2] The carbon attached to the boron atom may appear broad due to the quadrupolar nature of the boron nucleus.

-

¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will appear as two distinct signals. They will exhibit a three-bond coupling (³J(F-F)) to each other, resulting in a doublet for each fluorine signal.[3] The chemical shifts are sensitive to the electronic environment.[4]

-

¹¹B NMR: The ¹¹B nucleus will show a single, broad resonance characteristic of a trigonal planar boronic acid.[5][6] The broadness is a result of quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[1] DMSO-d₆ is often a good choice for boronic acids due to its ability to break up intermolecular hydrogen bonding and minimize the formation of boroxine anhydrides.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]

-

Typical spectral width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -100 to -200 ppm (relative to CFCl₃).

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

A broad spectral window may be necessary.

-

Typical spectral width: -100 to 100 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Visualization of NMR Structural Correlations

Caption: Key NMR coupling interactions in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1300 - 1400 | B-O stretch | Strong |

| 1150 - 1250 | C-F stretch | Strong |

| 1000 - 1100 | C-B stretch | Medium |

| 650 - 1000 | C-H out-of-plane bend (aromatic) | Strong |

| 500 - 600 | C-Br stretch | Medium |

Interpretation of the IR Spectrum

The FT-IR spectrum is expected to be dominated by a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[7][8] The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[9] Strong bands corresponding to the B-O and C-F stretching vibrations are also anticipated. The substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹).[9]

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000 - 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometric Data

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI) | 235/237 | [M-H]⁻ (deprotonated molecule) |

| Electron Ionization (EI) | 236/238 | M⁺ (molecular ion) |

| 218/220 | [M-H₂O]⁺ | |

| 157 | [M-Br]⁺ | |

| 113 | [C₆H₂F₂B(OH)₂]⁺ |

Understanding Fragmentation and Isotopic Patterns

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[10] This will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, with the two peaks having nearly equal intensity.

-

Fragmentation Pathways:

-

Under ESI conditions, the molecule is likely to be observed as the deprotonated species [M-H]⁻ in negative ion mode.

-

In EI, the molecular ion (M⁺) may be observed. Common fragmentation pathways for boronic acids include the loss of water (H₂O) from the boronic acid group.[11] Cleavage of the C-Br and C-B bonds is also expected.

-

-

Boroxine Formation: A common phenomenon with boronic acids in the gas phase is the formation of cyclic trimers called boroxines through the loss of three water molecules.[11][12] This can lead to ions at higher m/z values and complicate spectral interpretation.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation (Optional but Recommended):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry Parameters:

-

Ionization mode: ESI negative or positive.

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.

-

Visualization of the Mass Spectrometry Workflow

Caption: A simplified workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, FT-IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of the data from these orthogonal techniques allows for an unambiguous assignment of the molecule's structure, which is a critical step in ensuring the reliability and reproducibility of its use in downstream applications within research and drug development.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15837–15846. Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Tantillo, D. J. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 8963–8971. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. Retrieved from [Link]

-

Powers, K. S., & Pritchard, M. P. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(11), 1869–1879. Retrieved from [Link]

-

Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heteroatom Chemistry, 13(4), 305-309. Retrieved from [Link]

-

Gerig, J. T. An Overview of Fluorine NMR. Retrieved from [Link]

-

Central European Institute of Technology. 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

5-Bromo-2,3-difluorophenylboronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 5-bromo-2,3-difluorophenyl moiety into complex molecules.[1][2] This structural unit is of significant interest in the development of pharmaceuticals and advanced materials. However, the efficacy and reproducibility of reactions involving this and other arylboronic acids are intrinsically linked to their stability and proper handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage, handling, and quality assessment to ensure its integrity throughout its lifecycle in a research and development setting.

Introduction: The Chemical Nature of Arylboronic Acids

Arylboronic acids, including this compound, are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This arrangement confers a trigonal planar geometry and Lewis acidic character to the boron atom, which has an incomplete octet of electrons.[3] This electron deficiency is fundamental to their reactivity in cross-coupling reactions but also predisposes them to several degradation pathways. While generally considered stable and easy to handle, their stability is not absolute and is highly dependent on environmental factors.[3][4]

Key Factors Influencing the Stability of this compound

The integrity of this compound can be compromised by exposure to moisture, oxygen, light, and elevated temperatures. Understanding these sensitivities is crucial for maintaining the reagent's quality and ensuring reproducible experimental outcomes.

Moisture and Hydrolytic Instability

Moisture is a significant factor in the degradation of arylboronic acids. While they are often used in aqueous reaction conditions, prolonged exposure to water, especially under non-optimal pH conditions, can lead to degradation.

-

Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often facilitated by aqueous media and can be accelerated under acidic or basic conditions.[6] For this compound, this would result in the formation of 1-bromo-2,3-difluorobenzene, a common impurity that can complicate reaction stoichiometry and purification.

-

Reversible Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[5][7] While this is often a reversible process upon exposure to water, the formation of boroxines can alter the physical properties and effective molecular weight of the reagent, leading to inaccuracies in weighing and molar calculations.[7] The presence of water vapor can lead to the decomposition of boroxines.[7]

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can be a significant issue, particularly in biological applications.[5]

-

Reaction with Atmospheric Oxygen: Exposure to air can lead to slow oxidation of the boronic acid. The mechanism can be complex and may be accelerated by the presence of metal catalysts or light.

-

Oxidation by Peroxides: The reaction of arylboronic acids with peroxides to form phenols is a well-known transformation.[8][9] This highlights the importance of using peroxide-free solvents and avoiding contamination with oxidizing agents.

Thermal and Photochemical Stability

Elevated temperatures and exposure to light can also promote the degradation of this compound.

-

Thermal Decomposition: While many arylboronic acids have relatively high melting points, prolonged exposure to heat can accelerate both protodeboronation and oxidative degradation. Safety data sheets for analogous compounds recommend storage in a cool place.[10][11]

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.[12] Therefore, it is prudent to protect this compound from light.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling arylboronic acids.[10][11][13][14]

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to moisture, air, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows down the rate of potential degradation reactions.[11] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air, and protects from light.[10][15] |

| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment and safety.[10][16] |

Safe Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas.

-

Use of Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use to prevent hydrolysis and protodeboronation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as the compound may cause skin and eye irritation.[14][15]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids, except when used as part of a controlled chemical reaction.[13]

Quality Control and Stability Assessment

Regularly assessing the quality of this compound is crucial, especially for long-term storage or before use in sensitive applications.

Analytical Techniques for Quality Monitoring

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, ¹³C, and ¹⁹F NMR can be used to confirm the structure and identify impurities. The appearance of a peak corresponding to 1-bromo-2,3-difluorobenzene in the ¹H NMR spectrum is a key indicator of protodeboronation.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and detect the presence of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying the amount of any impurities present.

Experimental Protocol: Forced Degradation Study

A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions. This information is particularly useful in a drug development context for understanding potential liabilities.

Objective: To identify potential degradation products and pathways for this compound under acidic, basic, oxidative, and thermal stress.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to a sample solution and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH to a sample solution and incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Add 3% H₂O₂ to a sample solution and keep it at room temperature.

-

Thermal Stress: Store the solid compound in an oven at a set temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the major degradation products using LC-MS and NMR.

| Stress Condition | Reagent | Temperature | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 60°C | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[17] |

| Base Hydrolysis | 0.1 M NaOH | 60°C | To assess stability in basic conditions, which may promote protodeboronation.[17] |

| Oxidation | 3% H₂O₂ | Room Temp | To assess susceptibility to oxidative degradation.[17] |

| Thermal Stress | None (solid) | 80°C | To evaluate the impact of heat on the solid compound's stability. |

Visualizing Degradation and Workflow

To better understand the logical flow of factors leading to the degradation of arylboronic acids and the experimental workflow for assessing stability, the following diagrams are provided.

Caption: Logical workflow of factors leading to the degradation of arylboronic acids.

Caption: Experimental workflow for a forced degradation study.

Conclusion

While this compound is a valuable and generally stable reagent, its chemical integrity is susceptible to environmental factors, primarily moisture, oxygen, heat, and light. Understanding the potential degradation pathways, such as protodeboronation and boroxine formation, is paramount for researchers. By implementing stringent storage and handling protocols—specifically, storing the compound under refrigerated, dry, dark, and inert conditions—scientists can significantly extend its shelf life and ensure the reliability and reproducibility of their experimental results. Regular quality control using appropriate analytical techniques is also a critical component of good laboratory practice when working with this and other arylboronic acids.

References

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).

- How to Store Boric Acid | Lab Alley. (n.d.).

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(6), 1339-1343.

- Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2,3-DIFLUOROPYRIDINE - ChemicalBook. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF - ResearchGate. (n.d.).

- Safety Data Sheet - Angene Chemical. (2021).

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.).

- Hydrolysis mechanism of arylboronic acids. | Download Scientific Diagram - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- This compound - Fujifilm Wako Pure Chemical Corporation. (n.d.).

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. (2022). The Journal of Organic Chemistry, 87(22), 15684-15692.

- 2,5-Difluorophenylboronic Acid: A Technical Guide to Stability and Storage - Benchchem. (n.d.).

- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem. (n.d.).

- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). Molecules, 26(11), 3223.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (n.d.).

- Boronic acid building blocks: tools for sensing and separation - the University of Bath's research portal. (2011). Chemical Communications, 47(4), 1106-1123.

- 5-bromo-2-fluoro-3-pyridinylboronic acid - cas 501435-91-2. (2025).

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF - ResearchGate. (n.d.).

- 1-Bromo-3,5-difluorobenzene-d3 stability in different solvents - Benchchem. (n.d.).

- 2,5-Difluorophenylboronic acid = 95 193353-34-3 - Sigma-Aldrich. (n.d.).

Sources

- 1. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. benchchem.com [benchchem.com]

- 13. laballey.com [laballey.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

Introduction: The Critical Role of Solubility in Modern Drug Discovery and Synthesis

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,3-difluorophenylboronic Acid in Common Organic Solvents

This compound is a key building block in contemporary organic synthesis and medicinal chemistry. As with all boronic acids, its utility in crucial reactions, most notably the Suzuki-Miyaura cross-coupling, is fundamental to the construction of complex molecular architectures.[1] Boron-based compounds have seen a significant rise in prominence, with drugs like Velcade (Bortezomib) and Ixazomib demonstrating their therapeutic potential.[2] The success of any synthetic transformation or formulation effort hinges on a thorough understanding of the starting materials' physicochemical properties, chief among them being solubility. A comprehensive grasp of a compound's solubility profile allows researchers to optimize reaction conditions, streamline purification processes, and develop effective formulation strategies.

This guide provides a detailed examination of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will infer its solubility profile based on the well-established behavior of analogous phenylboronic acids.[3][4][5][6] Furthermore, a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data in their own laboratories.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent systems. The structure of this compound, with its combination of a polar boronic acid group, a lipophilic phenyl ring, and electronegative halogen substituents, suggests a nuanced solubility profile.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₄BBrF₂O₂ | |

| Molecular Weight | 236.81 g/mol | Inferred from formula |

| Appearance | Typically a white to off-white solid | General knowledge |

| Melting Point | Data not widely available; boronic acids often decompose upon heating.[4] | N/A |

| pKa | The acidity is influenced by the electron-withdrawing fluorine atoms, likely making it a stronger Lewis acid than unsubstituted phenylboronic acid.[3][7] | Inferred |

Predicted Solubility Profile in Common Organic Solvents

The solubility of phenylboronic acids is a function of solvent polarity, the ability to form hydrogen bonds, and the potential for the boronic acid to self-condense into its cyclic anhydride, a boroxine.[4][6] Based on data from structurally similar compounds, a qualitative solubility profile for this compound can be predicted. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][5][6]

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale for Prediction |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen atom in ethers can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid. |

| Ketones | Acetone, 3-Pentanone | High | The carbonyl oxygen is an effective hydrogen bond acceptor, promoting dissolution.[3][4][5] |

| Alcohols | Methanol, Ethanol | High | Alcohols can act as both hydrogen bond donors and acceptors, readily solvating the boronic acid moiety. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are polar enough to offer some interaction with the boronic acid, but lack strong hydrogen bonding capabilities.[3][4][5] |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | These non-polar solvents cannot effectively solvate the polar boronic acid group, leading to minimal solubility.[3][4][5] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the boronic acid through dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method

To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely accepted technique for determining the solubility of boronic acids in organic solvents.[1] This method involves preparing a sample of known composition and carefully heating it until complete dissolution is observed. The temperature at which the last solid particle disappears is the equilibrium temperature for that specific concentration.

Diagram of the Experimental Workflow

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (ensure purity)

-

High-purity organic solvents

-

Analytical balance (accuracy ±0.0001 g)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Controlled temperature liquid circulator bath

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Optional: Turbidity sensor or laser light source and detector for precise endpoint determination.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The total composition should be known with high precision (e.g., to a mole fraction accuracy of 0.0002).[4]

-

Setup: Place the vessel in the circulator bath and connect the temperature controller. Insert the calibrated thermometer directly into the sample mixture.

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Start heating the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[4]

-

Equilibrium Point Determination: Carefully observe the mixture as the temperature rises. The temperature at which the very last solid particle disappears and the solution becomes completely clear is the equilibrium point. This is the temperature at which the prepared composition is saturated.

-

Data Recording: Record this temperature.

-

Building the Solubility Curve: Repeat steps 1-5 with different known compositions of solute and solvent to generate a series of data points.

-

Data Analysis: Plot the solubility (expressed as mole fraction or mg/mL) as a function of temperature. This curve represents the solubility of this compound in the tested solvent over that temperature range.

-

Discussion: Influencing Factors and Practical Implications

The solubility of this compound is governed by a delicate interplay of intermolecular forces.

-

Impact of Halogen Substituents: The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring increases the molecule's overall polarity and can influence crystal packing. This may lead to different solubility behavior compared to unsubstituted phenylboronic acid.

-

The Boroxine Equilibrium: A significant challenge in working with boronic acids is their propensity to dehydrate, especially upon heating, to form cyclic trimers known as boroxines.[4] This is an equilibrium process that can affect solubility measurements. The dynamic method, with its slow heating rate, helps to minimize the impact of this side reaction.

-

Practical Considerations for Researchers:

-

Reaction Setup: For Suzuki-Miyaura couplings, a solvent system that fully dissolves the boronic acid at the reaction temperature is crucial for achieving high yields and reproducible results. Ethers like THF and dioxane are common choices.

-

Purification: The low solubility in hydrocarbons like hexane can be exploited during purification.[1] For instance, precipitating the product from a more soluble solvent by adding a hydrocarbon anti-solvent is a common and effective technique.

-

Formulation: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents is the first step towards creating a viable formulation with adequate bioavailability.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It may cause skin, eye, and respiratory irritation.[8][9] It is also harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

By understanding the predicted solubility profile and employing the robust experimental methodology outlined in this guide, researchers can effectively work with this compound, optimizing its use in synthesis and advancing drug discovery efforts.

References

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 879-892. [Link]

-

Fisk, J. D. (2008). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

YouTube. (2020). Titration Experiment- Solubility- Finding Equilibrium Constants. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2,3-Difluorophenylboronic acid. [Link]

-

PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. [Link]

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2841. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(1), 246. [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 57(1), 532-540. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Formation of 5-Bromo-2,3-difluorophenylboronic acid Anhydride

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the boronic acid group serves as a versatile synthetic handle, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in constructing the complex carbon-carbon bonds that form the backbones of many modern pharmaceuticals.

5-Bromo-2,3-difluorophenylboronic acid is a prime example of a building block that embodies these desirable characteristics. The presence of two fluorine atoms and a bromine atom on the phenyl ring provides multiple points for diversification and fine-tuning of molecular properties. This guide provides a comprehensive technical overview of the synthesis of this compound and the subsequent formation of its cyclic trimeric anhydride, also known as a boroxine. This equilibrium between the boronic acid and its anhydride is a critical aspect of its chemistry, influencing its stability, solubility, and reactivity.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for the reliable synthesis and handling of this important reagent.

Synthesis of this compound: A Representative Protocol

Causality Behind Experimental Choices:

-

Starting Material: 1,4-Dibromo-2,3-difluorobenzene is chosen as the starting material. The differential reactivity of the bromine atoms allows for selective monolithiation.

-

Organolithium Formation: n-Butyllithium (n-BuLi) is a strong base used to deprotonate the most acidic proton on the aromatic ring, or more commonly in this case, to perform a lithium-halogen exchange. At low temperatures (-78 °C), this reaction is typically fast and selective.

-

Borylation: Triisopropyl borate is used as the boron source. The bulky isopropyl groups can help to prevent the formation of over-alkylation products. The reaction is performed at low temperature to control the reactivity of the organolithium species.

-

Hydrolysis: Acidic workup is necessary to hydrolyze the boronate ester intermediate to the final boronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromo-2,3-difluorobenzene | 271.87 | 10.0 g | 36.8 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.2 mL | 40.5 mmol |

| Triisopropyl borate | 188.08 | 9.0 mL | 38.6 mmol |

| 2 M Hydrochloric Acid (aq) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,3-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (9.0 mL, 38.6 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

-

Transfer the organolithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Formation of this compound Anhydride (Boroxine)

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[4][5] This equilibrium is governed by the presence of water, with the removal of water driving the formation of the boroxine.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of the anhydride is a dehydration process and can be facilitated by several methods:

-

Azeotropic Distillation: Refluxing the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus is a common method for driving the equilibrium towards the boroxine.

-

Heating under Vacuum: Simply heating the boronic acid under high vacuum can effectively remove water and promote anhydride formation.

-

Use of Dehydrating Agents: While less common for routine preparations, strong dehydrating agents can also be used.

Commercially available boronic acids often contain varying amounts of their corresponding anhydride, which typically does not impede their use in reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Formation of Tris(5-bromo-2,3-difluorophenyl)boroxine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| This compound | 236.81 | 5.0 g |

| Toluene | 92.14 | 100 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (5.0 g).

-

Add toluene (100 mL) to the flask.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude tris(5-bromo-2,3-difluorophenyl)boroxine as a solid.

-

The product can be used as is or further purified by recrystallization if necessary.

Characterization

Thorough characterization of both the boronic acid and its anhydride is crucial for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Expected Physicochemical Properties:

| Property | This compound | Tris(5-bromo-2,3-difluorophenyl)boroxine |

| CAS Number | 2096339-65-8 | Not available |

| Molecular Formula | C₆H₄BBrF₂O₂ | C₁₈H₆B₃Br₃F₆O₃ |

| Molecular Weight | 236.81 g/mol | 656.16 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Data not available | Data not available |

Expected NMR Data:

The following are expected NMR chemical shifts based on data for similar fluorinated phenylboronic acids and boroxines. Actual values may vary depending on the solvent and concentration.

| Nucleus | This compound (Expected δ, ppm) | Tris(5-bromo-2,3-difluorophenyl)boroxine (Expected δ, ppm) |

| ¹H NMR | 7.2 - 7.8 (m, Ar-H), 8.0 - 8.5 (br s, B(OH)₂) | 7.3 - 8.0 (m, Ar-H) |

| ¹³C NMR | 100 - 160 (multiple signals for aromatic carbons, with C-F and C-B couplings) | 100 - 160 (multiple signals for aromatic carbons, with C-F and C-B couplings) |

| ¹⁹F NMR | -110 to -150 (two distinct multiplets) | -110 to -150 (two distinct multiplets, similar to the acid) |

| ¹¹B NMR | 28 - 33 (broad singlet) | 30 - 35 (broad singlet, often slightly downfield from the acid)[6] |

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in drug discovery, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide or triflate, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

The bromine atom on the this compound can also participate in a subsequent cross-coupling reaction, allowing for the sequential and controlled construction of even more complex molecules.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling